REACTION_SMILES
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[Br:1][CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[Br:9][c:10]1[cH:11][cH:12][c:13](-[c:16]2[cH:17][cH:18][c:19]([OH:22])[cH:20][cH:21]2)[cH:14][cH:15]1.[C:23](=[O:24])([O-:25])[O-:26].[CH2:29]([C:30]([CH3:31])=[O:32])[CH3:33].[K+:27].[K+:28].[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1>>[CH2:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[O:22][c:19]1[cH:18][cH:17][c:16](-[c:13]2[cH:12][cH:11][c:10]([Br:9])[cH:15][cH:14]2)[cH:21][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(-c2ccc(Br)cc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Type
|
product
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Smiles
|
Brc1ccc(-c2ccc(OCc3ccccc3)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |